molecular formula C16H15FN2O3S B5129994 2-Ethoxy-1-fluoro-4-[(2-methylbenzimidazolyl)sulfonyl]benzene

2-Ethoxy-1-fluoro-4-[(2-methylbenzimidazolyl)sulfonyl]benzene

Cat. No.: B5129994
M. Wt: 334.4 g/mol
InChI Key: LQMXWRTXYATXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-1-fluoro-4-[(2-methylbenzimidazolyl)sulfonyl]benzene is an organic compound characterized by its unique structure, which includes an ethoxy group, a fluoro substituent, and a benzimidazolyl sulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-fluoro-4-[(2-methylbenzimidazolyl)sulfonyl]benzene typically involves multiple steps, starting with the preparation of the benzimidazole derivative. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. The sulfonylation of the benzimidazole is achieved using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-fluoro-4-[(2-methylbenzimidazolyl)sulfonyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while nucleophilic substitution could result in the replacement of the fluoro group with other functional groups .

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-fluoro-4-[(2-methylbenzimidazolyl)sulfonyl]benzene involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets, while the ethoxy and fluoro groups can modulate its chemical reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-1-fluoro-4-[(2-benzimidazolyl)sulfonyl]benzene: Lacks the methyl group on the benzimidazole moiety.

    2-Methoxy-1-fluoro-4-[(2-methylbenzimidazolyl)sulfonyl]benzene: Has a methoxy group instead of an ethoxy group.

    2-Ethoxy-1-chloro-4-[(2-methylbenzimidazolyl)sulfonyl]benzene: Contains a chloro group instead of a fluoro group.

Uniqueness

2-Ethoxy-1-fluoro-4-[(2-methylbenzimidazolyl)sulfonyl]benzene is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of the ethoxy group can enhance solubility, while the fluoro group can increase metabolic stability. The methyl group on the benzimidazole moiety can influence the compound’s binding affinity and selectivity for its molecular targets .

Properties

IUPAC Name

1-(3-ethoxy-4-fluorophenyl)sulfonyl-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c1-3-22-16-10-12(8-9-13(16)17)23(20,21)19-11(2)18-14-6-4-5-7-15(14)19/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMXWRTXYATXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.